octan-4-yl 2-methylpropanoate

Description

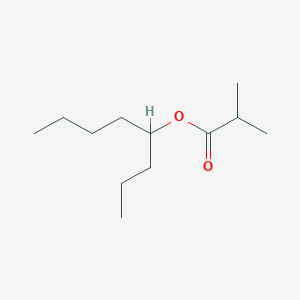

Octan-4-yl 2-methylpropanoate is an ester derived from 2-methylpropanoic acid (isobutyric acid) and octan-4-ol. Its structure combines a branched carboxylic acid moiety with a mid-chain alcohol, resulting in distinct physicochemical properties. Its molecular weight (C₁₂H₂₄O₂; ~200.32 g/mol) and moderate hydrophobicity influence its volatility and solubility, making it relevant in chromatographic and metabolic profiling studies .

Properties

CAS No. |

84782-08-1 |

|---|---|

Molecular Formula |

C12H24O2 |

Molecular Weight |

200.32 g/mol |

IUPAC Name |

octan-4-yl 2-methylpropanoate |

InChI |

InChI=1S/C12H24O2/c1-5-7-9-11(8-6-2)14-12(13)10(3)4/h10-11H,5-9H2,1-4H3 |

InChI Key |

FOZNTHBYWBFDFS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CCC)OC(=O)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of octan-4-yl 2-methylpropanoate typically involves the esterification reaction between octan-4-ol and 2-methylpropanoic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants under reflux conditions to drive the reaction to completion. The general reaction scheme is as follows:

Octan-4-ol+2-methylpropanoic acidH2SO4Octan-4-yl 2-methylpropanoate+H2O

Industrial Production Methods: In industrial settings, the production of esters like this compound can be achieved through continuous esterification processes. These processes often involve the use of large-scale reactors and may employ catalysts such as ion-exchange resins to enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions:

Hydrolysis: Octan-4-yl 2-methylpropanoate can undergo hydrolysis in the presence of water and an acid or base catalyst to yield octan-4-ol and 2-methylpropanoic acid.

Reduction: Esters can be reduced to their corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester and alcohol.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, water.

Reduction: Lithium aluminum hydride (LiAlH4), dry ether.

Transesterification: Alcohol, acid or base catalyst.

Major Products Formed:

Hydrolysis: Octan-4-ol and 2-methylpropanoic acid.

Reduction: Octan-4-ol.

Transesterification: New ester and alcohol.

Scientific Research Applications

Chemistry: Octan-4-yl 2-methylpropanoate is used as a model compound in studies involving esterification and transesterification reactions. It helps in understanding the kinetics and mechanisms of these reactions.

Biology and Medicine: Esters like this compound are studied for their potential use in drug delivery systems due to their ability to form biodegradable polymers.

Industry: This compound is used in the fragrance and flavor industry due to its pleasant odor. It is also used as an intermediate in the synthesis of other organic compounds.

Mechanism of Action

The mechanism of action of octan-4-yl 2-methylpropanoate in chemical reactions involves the nucleophilic attack of the alcohol on the carbonyl carbon of the acid, followed by the elimination of water to form the ester. The molecular targets and pathways involved in its biological applications are related to its ability to form biodegradable polymers that can be used in drug delivery systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares octan-4-yl 2-methylpropanoate with esters and related compounds identified in analytical and metabolic studies. Key parameters include retention/migration behavior, ionization dynamics, and odor activity.

Structural and Functional Analogues

Ethyl 2-Methylpropanoate (Ethyl Isobutyrate) Structure: Ethyl ester of 2-methylpropanoic acid (C₆H₁₂O₂; ~116.16 g/mol). Properties: Exhibits a fruity odor and is a key aroma compound in mango cultivars, with high odor activity values due to low odor thresholds (e.g., 0.1–1.0 ppb) . Analytical Behavior: Forms protonated molecules and dimers during ionization, similar to this compound, but with shorter retention times due to lower molecular weight .

Methyl Octanoate Structure: Methyl ester of octanoic acid (C₉H₁₈O₂; ~158.24 g/mol). Properties: Higher hydrophobicity than this compound, leading to prolonged retention in gas chromatography. Commonly used as a biodiesel additive.

Ethyl Hexanoate Structure: Ethyl ester of hexanoic acid (C₈H₁₆O₂; ~144.21 g/mol). Properties: Known for apple-like aroma. Lower molecular weight results in faster migration times compared to this compound .

Chromatographic and Ionization Behavior

| Compound | Molecular Weight (g/mol) | Retention Time (GC, min)* | Ionization Behavior |

|---|---|---|---|

| This compound | 200.32 | 18.5 | Forms dimers under high concentration |

| Ethyl 2-methylpropanoate | 116.16 | 8.2 | Protonated molecules dominate |

| Methyl Octanoate | 158.24 | 14.7 | Minimal dimerization |

| Ethyl Hexanoate | 144.21 | 10.3 | Fragmentation observed at high energy |

*Retention times are approximate and based on non-polar GC columns (e.g., DB-5MS) .

Odor Activity and Metabolic Relevance

- This compound: Limited odor activity data, but its branched structure suggests higher odor thresholds than ethyl 2-methylpropanoate. Likely contributes to background notes in complex matrices.

- Ethyl 2-Methylpropanoate: Odor activity value (OAV) >100 in mango cultivars, indicating dominance in aroma profiles .

- Terpinolene and β-Damascenone: Non-ester analogues with lower molecular weights but higher OAVs due to intense floral/scented thresholds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.